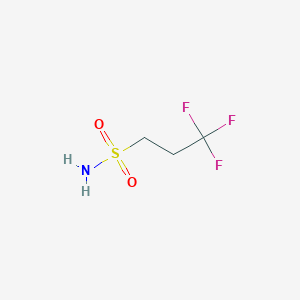
2,4-Dichloro-5-(trifluoromethyl)pyridine
Descripción general
Descripción
2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound with the formula C₆H₂Cl₂F₃N . It is reported as an intermediate of herbicides .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine has been reported in various studies . For instance, one method involves the use of palladium-catalyzed monoalkoxycarbonylation . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving 2,4-Dichloro-5-(trifluoromethyl)pyridine are diverse. For instance, it has been used as a reactant in the synthesis of a 17b-HSD1 inhibitor . Moreover, it has been used as a building block for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
2,4-Dichloro-5-(trifluoromethyl)pyridine is a light yellow liquid . It has a boiling point of 76 °C . The compound’s unique physicochemical properties are thought to contribute to its biological activities .Aplicaciones Científicas De Investigación
Synthesis of Pesticides
2,4-Dichloro-5-(trifluoromethyl)pyridine is notably utilized in the synthesis of pesticides. This pyridine derivative's role in pesticide synthesis is significant due to its structural and chemical properties, which contribute to the effectiveness of the resulting pesticides (Lu Xin-xin, 2006).
Spectroscopic and Structural Characterization
Spectroscopic studies, including NMR and UV-spectroscopy, have been conducted on derivatives of 2,4-Dichloro-5-(trifluoromethyl)pyridine. These studies provide insights into the structural and electronic characteristics of these compounds, which are crucial for understanding their reactivity and potential applications in various fields (N. Sveshnikov et al., 1995).
Pharmaceutical Intermediates
2,4-Dichloro-5-(trifluoromethyl)pyridine serves as an important intermediate in pharmaceuticals. Its usage in this domain is largely due to its role in the formation of complex molecular structures that are prevalent in various pharmaceutical compounds (Li Zheng-xiong, 2004).
Antimicrobial Studies
Research has been conducted on the antimicrobial properties of derivatives of 2,4-Dichloro-5-(trifluoromethyl)pyridine. These studies involve the exploration of these compounds' interactions with microorganisms, offering potential insights into new antimicrobial agents (H. Vural & M. Kara, 2017).
Chemical Process Development
The compound has been studied in the context of chemical process development, especially in reactions like palladium-catalyzed alkoxycarbonylation. This highlights its significance in industrial chemistry and the development of efficient and scalable chemical processes (R. Crettaz et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEZKTVEZYMLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672350 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trifluoromethyl)pyridine | |
CAS RN |
888327-38-6 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)









